molecular formula C14H13NO2 B12332712 1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1Hinden-5-yl)-

1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1Hinden-5-yl)-

Cat. No.: B12332712
M. Wt: 227.26 g/mol
InChI Key: NDKGCKYNXIYKTH-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1Hinden-5-yl)- is a complex organic compound with a unique structure that combines a pyrrole ring with an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1Hinden-5-yl)- typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of a pyrrole derivative with an indene derivative under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1Hinden-5-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, alkylating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted pyrrole or indene derivatives .

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1Hinden-5-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1Hinden-5-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1Hinden-5-yl)- is unique due to the presence of both a pyrrole and an indene moiety in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C14H13NO2/c16-14(17)13-7-6-12(15-13)11-5-4-9-2-1-3-10(9)8-11/h4-8,15H,1-3H2,(H,16,17)

InChI Key

NDKGCKYNXIYKTH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=CC=C(N3)C(=O)O

Origin of Product

United States

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